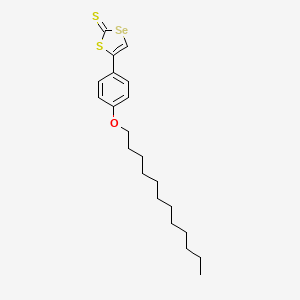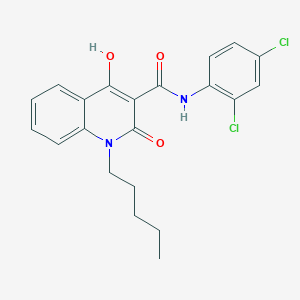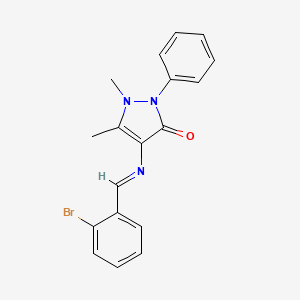
5-(4-Dodecyloxy-phenyl)-(1,3)thiaselenole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Dodecyloxy-phenyl)-(1,3)thiaselenole-2-thione is an organoselenium compound characterized by the presence of a thiaselenole ring substituted with a dodecyloxy-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Dodecyloxy-phenyl)-(1,3)thiaselenole-2-thione typically involves the following steps:
Formation of the Thiaselenole Ring: The thiaselenole ring can be synthesized through the reaction of a suitable selenide with a thiol under controlled conditions.
Substitution with Dodecyloxy-phenyl Group: The dodecyloxy-phenyl group is introduced via a nucleophilic substitution reaction, where the phenyl group is substituted with a dodecyloxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-(4-Dodecyloxy-phenyl)-(1,3)thiaselenole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound back to its selenide form.
Substitution: The phenyl group can undergo further substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-(4-Dodecyloxy-phenyl)-(1,3)thiaselenole-2-thione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-(4-Dodecyloxy-phenyl)-(1,3)thiaselenole-2-thione involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s effects are mediated through the modulation of redox pathways and the inhibition of specific enzymes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-(1,3)thiaselenole-2-thione: Lacks the dodecyloxy group, resulting in different chemical properties.
5-(4-Methoxy-phenyl)-(1,3)thiaselenole-2-thione: Contains a methoxy group instead of a dodecyloxy group, affecting its reactivity and applications.
Uniqueness
5-(4-Dodecyloxy-phenyl)-(1,3)thiaselenole-2-thione is unique due to the presence of the long dodecyloxy chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic characteristics and enhanced solubility in organic solvents.
Properties
Molecular Formula |
C21H30OS2Se |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
5-(4-dodecoxyphenyl)-1,3-thiaselenole-2-thione |
InChI |
InChI=1S/C21H30OS2Se/c1-2-3-4-5-6-7-8-9-10-11-16-22-19-14-12-18(13-15-19)20-17-25-21(23)24-20/h12-15,17H,2-11,16H2,1H3 |
InChI Key |
HTJTXPIKKIJHTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=C[Se]C(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine](/img/structure/B11989545.png)
![2-[4-(butylamino)-2-hydroxy-6,7-dimethoxynaphthalen-1-yl]-N-phenylacetamide](/img/structure/B11989552.png)
![2-[(E)-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B11989562.png)

![9-Bromo-2-(naphthalen-2-yl)-5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11989583.png)



![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11989595.png)
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11989602.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11989615.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989624.png)
![[2-oxo-4-(trifluoromethyl)chromen-7-yl] 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11989634.png)
